molecular formula C17H16N2 B2942353 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 1005161-84-1

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B2942353
CAS RN: 1005161-84-1
M. Wt: 248.329
InChI Key: XMUOAVOTTRCNEM-UHFFFAOYSA-N
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Description

“4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” is a chemical compound with the molecular formula C17H16N2 and a molecular weight of 248.33 . It is used for proteomics research .

Scientific Research Applications

  • Synthesis of Derivatives : The compound and its derivatives have been synthesized through various methods, including acid-catalyzed cyclocondensation and ozonolysis. These methods led to the creation of stable ozonides with specific configurations (Tolstikov et al., 2014). Another study highlighted the synthesis of 4-substituted cyclopenta[c]quinoline derivatives, examining their cytotoxicity against human cancer cell lines, indicating a potential application in cancer research (Lee et al., 2001).

  • Structural Characterization : Structural characterization of solvates and polymorphs of isomeric dicarboxylic acids with pyridine and quinoline was conducted, revealing variations in hydrogen bond interactions and the formation of assemblies through encapsulation and hydrogen bonding. This study provides insight into the molecular interactions and structural intricacies of such compounds (Singh & Baruah, 2009).

  • Crystallography and Molecular Analysis : Detailed crystallographic studies were conducted on related compounds, such as 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, to understand the molecular geometry and intermolecular interactions like hydrogen bonding and π-π stacking interactions. These studies are crucial for understanding the material properties and potential applications in fields like supramolecular chemistry (Huang et al., 2010).

properties

IUPAC Name

4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-2-7-16-14(4-1)13-5-3-6-15(13)17(19-16)12-8-10-18-11-9-12/h1-5,7-11,13,15,17,19H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOAVOTTRCNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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